![molecular formula C19H19NO B12554782 3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one CAS No. 148278-39-1](/img/structure/B12554782.png)
3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Difenilmetil)amino]ciclohex-2-en-1-ona es un compuesto orgánico con la fórmula molecular C19H19NO. Se caracteriza por la presencia de un anillo de ciclohexenona sustituido con un grupo difenilmetilamino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[(Difenilmetil)amino]ciclohex-2-en-1-ona generalmente implica la reacción de ciclohexenona con difenilmetilamina en condiciones específicas. Un método común incluye el uso de una base como el hidruro de sodio para desprotonar la ciclohexenona, seguido de la adición de difenilmetilamina. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación y otras reacciones secundarias.
Métodos de producción industrial
La producción industrial de 3-[(Difenilmetil)amino]ciclohex-2-en-1-ona puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del compuesto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[(Difenilmetil)amino]ciclohex-2-en-1-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo de ciclohexenona en un anillo de ciclohexanona.
Sustitución: El grupo difenilmetilamino se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como haluros de alquilo y cloruros de acilo.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de derivados de ciclohexanona.
Sustitución: Formación de varios derivados de ciclohexenona sustituidos.
Aplicaciones Científicas De Investigación
3-[(Difenilmetil)amino]ciclohex-2-en-1-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a su estructura y reactividad únicas.
Industria: Se utiliza en la producción de productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 3-[(Difenilmetil)amino]ciclohex-2-en-1-ona implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, dependiendo de su estructura y grupos funcionales. Las vías involucradas pueden incluir la unión a los sitios activos de enzimas o receptores, lo que lleva a cambios en su actividad y efectos biológicos posteriores.
Comparación Con Compuestos Similares
Compuestos similares
5,5-Dimetil-3-(fenilamino)ciclohex-2-en-1-ona: Estructura similar con una sustitución de dimetil.
Ciclohexenona: Una estructura más simple sin el grupo difenilmetilamino.
Ciclohexanona: La forma completamente reducida de ciclohexenona.
Unicidad
3-[(Difenilmetil)amino]ciclohex-2-en-1-ona es única debido a la presencia del grupo difenilmetilamino, que imparte propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para la investigación y aplicaciones industriales.
Propiedades
Número CAS |
148278-39-1 |
|---|---|
Fórmula molecular |
C19H19NO |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
3-(benzhydrylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H19NO/c21-18-13-7-12-17(14-18)20-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,14,19-20H,7,12-13H2 |
Clave InChI |
LGLIHIZPDIXQQV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC(=O)C1)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


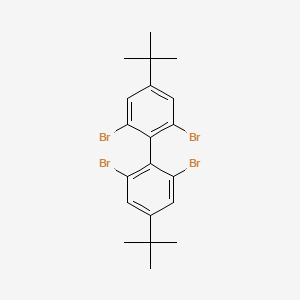

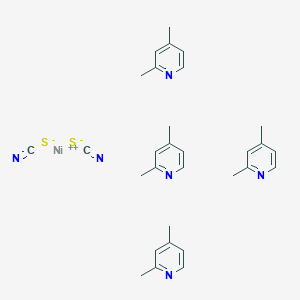
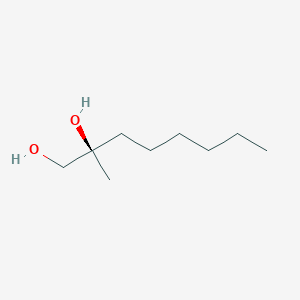
![Benzo[b]thiophene-2-methanol, 4,7-dimethoxy-](/img/structure/B12554729.png)
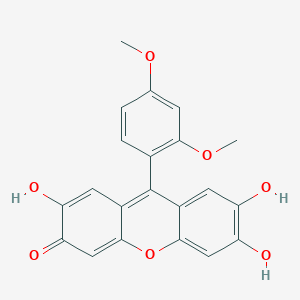
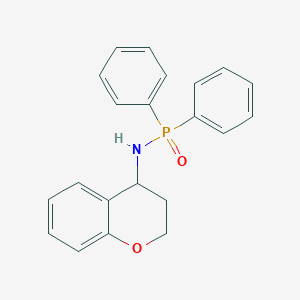
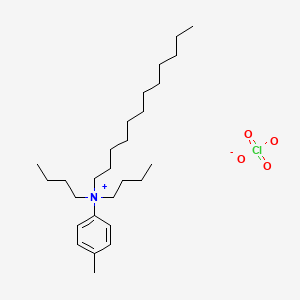
![5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine](/img/structure/B12554757.png)
![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)
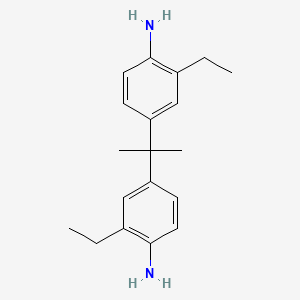


![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)
